molecular formula C9H13Cl2F3N2 B13049924 (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13049924
M. Wt: 277.11 g/mol
InChI Key: GYOXAZWKTLQFCB-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    α-(Trifluoromethyl)styrenes: These compounds share the trifluoromethyl group but differ in their structural framework.

    3-Trifluoromethyl-1,2,4-triazoles: These compounds contain a trifluoromethyl group attached to a triazole ring.

Uniqueness: (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13Cl2F3N2

Molecular Weight

277.11 g/mol

IUPAC Name

(1S)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1

InChI Key

GYOXAZWKTLQFCB-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.